N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
Description
“N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide” is a heterocyclic compound featuring a pyridazine core substituted with a 4-fluorophenyl group at position 3 and a 1,2,4-triazol-1-yl moiety at position 4. The ethyl linker bridges the pyridazinone ring to a carboxamide group, which terminates in a second pyridazine-triazole system. Crystallographic methods, such as those implemented in the SHELX software suite, are critical for resolving such intricate structures .
Properties
IUPAC Name |
N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN8O2/c20-14-3-1-13(2-4-14)15-6-8-18(29)27(26-15)10-9-22-19(30)16-5-7-17(25-24-16)28-12-21-11-23-28/h1-8,11-12H,9-10H2,(H,22,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKLLASQKQCLFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCNC(=O)C3=NN=C(C=C3)N4C=NC=N4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, antitumor, and anti-inflammatory effects, supported by data tables and relevant case studies.
- Molecular Formula: C19H18FN4O2
- Molecular Weight: 380.4 g/mol
- CAS Number: 922994-01-2
1. Antimicrobial Activity
Research indicates that compounds with a pyridazinone structure demonstrate significant antimicrobial properties. For example, derivatives of pyridazinones have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria. A study highlighted that certain synthesized compounds showed effective inhibition against E. coli ATCC 35218 with IC50 values indicating potent antibacterial effects .
Table 1: Antimicrobial Activity of Pyridazinone Derivatives
| Compound | Target Organism | IC50 (mM) |
|---|---|---|
| Compound 39 | E. coli ATCC 35218 | 0.091 |
| Compound X | Staphylococcus aureus | 0.05 |
| Compound Y | Candida albicans | 0.04 |
2. Antitumor Activity
The compound has shown promise in inhibiting cancer cell lines. A study involving various pyridazinone derivatives indicated that their activities against different cancer cell lines were significant, with some compounds achieving IC50 values below 2 µM in assays against leukemia and breast cancer cells .
Case Study: Antitumor Efficacy
In a comparative study of several pyridazinone derivatives, one compound exhibited an IC50 of 1.48 µM against MDA-MB-231 (triple-negative breast cancer) cells, demonstrating its potential as an anticancer agent .
Table 2: Antitumor Activity of Pyridazinone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB-231 (breast cancer) | 1.48 |
| Compound B | HL-60 (leukemia) | <2 |
| Compound C | NCI-H522 (lung cancer) | <2 |
3. Anti-inflammatory Activity
Pyridazinone derivatives have also been investigated for their anti-inflammatory properties. These compounds target enzymes such as COX-2 and LOX, which are crucial in the inflammatory response. Studies have shown that certain derivatives can inhibit these enzymes effectively, suggesting their potential use in treating inflammatory diseases .
Table 3: Inhibition of Inflammatory Enzymes by Pyridazinone Derivatives
| Compound | Target Enzyme | Inhibition (%) |
|---|---|---|
| Compound D | COX-2 | 75 |
| Compound E | LOX | 68 |
The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes and receptors involved in various cellular processes. The unique structural features of the compound, including the fluorophenyl group and the triazole moiety, may enhance its binding affinity to these targets.
Scientific Research Applications
Antibacterial and Antifungal Properties
Research indicates that derivatives of pyridazine compounds, including those with triazole moieties, exhibit significant antibacterial and antifungal activities. The presence of the pyridazine structure enhances the interaction with biological targets, making these compounds effective against various strains of bacteria and fungi. For instance, studies have shown that certain pyridazinone derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi, suggesting their potential use in treating infections caused by resistant strains .
Anticancer Activity
The compound's structural features suggest potential antitumor effects. Research has demonstrated that similar pyridazine derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation. A notable study highlighted that certain synthesized compounds with a pyridazine core exhibited high cytotoxicity against leukemia and breast cancer cell lines at low micromolar concentrations . This indicates a promising avenue for the development of novel anticancer agents based on this compound.
Synthesis and Evaluation
In a comprehensive study published in a peer-reviewed journal, researchers synthesized a series of pyridazine derivatives and evaluated their biological activities. One particular compound demonstrated an IC50 value of 0.091 mM against E. coli, showcasing its potential as an antibacterial agent . Additionally, compounds were tested for their ability to inhibit tumor growth in various cancer cell lines, revealing promising results that warrant further exploration.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The compound shares structural homology with pyridazine- and triazole/oxadiazole-containing analogs. A notable analog is 3-{[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]methyl}-N-[2-(thiophen-2-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide (L960-0587), reported in a 2025 study . Key structural differences are summarized below:
Physicochemical and Pharmacokinetic Implications
- Electron-Withdrawing vs.
- Linker Flexibility : The ethyl linker in the target compound may confer greater conformational flexibility than the rigid methylene bridge in L960-0587, influencing target engagement.
- Heterocyclic Motifs : The 1,2,4-triazole in the target compound provides two nitrogen atoms capable of hydrogen bonding, whereas the oxadiazole in L960-0587 offers a more lipophilic profile.
- Terminal Groups : The thiophene moiety in L960-0587 introduces sulfur-based hydrophobicity, which may alter metabolic stability or membrane permeability relative to the triazole-pyridazine system in the target compound.
Preparation Methods
Structural Components
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide consists of several key structural elements:
- A 3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl moiety
- A 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide group
- An ethyl linker connecting these two heterocyclic systems through a carboxamide bond
Retrosynthetic Analysis
The retrosynthetic analysis suggests three main disconnections:
- Formation of the carboxamide bond between the pyridazine-3-carboxylic acid and the ethylamine derivative
- Introduction of the triazole group to the pyridazine ring
- Construction of the 3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl moiety
Preparation of Key Intermediates
Synthesis of 3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-one
The synthesis of the 3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-one intermediate typically begins with readily available starting materials. Based on established protocols for similar compounds, this can be accomplished through a reaction between 4-fluorobenzaldehyde derivatives and appropriate dicarbonyl compounds, followed by cyclization with hydrazine hydrate.
The general synthetic route involves:
- Friedel-Crafts reaction between mucochloric acid and 4-fluorobenzene in the presence of AlCl₃ to form 3,4-dichloro-5-(4-fluorophenyl)furan-2(5H)-one
- Treatment with hydrazine hydrate in N,N-dimethylformamide at 80°C for approximately 40 minutes
- Precipitation by addition to water, followed by filtration and recrystallization from dioxane
This method typically provides yields of 65-70%, with careful control of temperature and reaction time being critical parameters.
N-Alkylation of Pyridazinone Derivative
The N-alkylation of the pyridazinone ring to introduce the ethyl linker can be achieved using 2-bromoethylamine derivatives or appropriate protected equivalents. Based on similar reactions described in the literature, this can be performed under basic conditions:
- Treatment of 3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-one with potassium carbonate in acetone or N,N-dimethylformamide
- Addition of the appropriate bromoethylamine derivative (likely with a protected amino group)
- Reaction at room temperature or mild heating (50-60°C) for 4-6 hours
The reaction progress can be monitored by thin-layer chromatography, and the crude product is typically purified by column chromatography using an appropriate solvent system.
Synthesis of 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic Acid
The preparation of 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid generally involves multiple steps:
- Starting with 3,6-dichloropyridazine, which undergoes selective nucleophilic aromatic substitution with 1H-1,2,4-triazole
- Treatment with a strong base (such as sodium hydride) in an aprotic solvent like N,N-dimethylformamide at 0-25°C
- Subsequent functionalization of the remaining chloro position to introduce the carboxylic acid functionality, potentially through:
- Metal-catalyzed carbonylation
- Cyanation followed by hydrolysis
- Grignard reaction followed by oxidation
The regioselectivity of this reaction is crucial and can be controlled through reaction conditions and the relative reactivity of the positions on the pyridazine ring.
Final Coupling and Compound Assembly
Carboxamide Formation
The formation of the carboxamide linkage can be achieved through several methods:
Direct coupling using coupling reagents:
- Activation of 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid with reagents such as EDC/HOBt, HATU, or PyBOP
- Reaction with the amino-functionalized pyridazinone derivative in the presence of a tertiary amine base (e.g., triethylamine or DIPEA)
- Conducting the reaction in dichloromethane or N,N-dimethylformamide at 0-25°C for 12-24 hours
Conversion to an acid chloride intermediate:
One-Pot Sequential Approach
For improved efficiency, a one-pot multicomponent approach can be considered, similar to those reported for related heterocyclic compounds:
- Formation of the triazole-substituted pyridazine core
- In situ activation of the carboxylic acid functionality
- Addition of the ethylamine-functionalized pyridazinone derivative
- Allowing the reaction to proceed under controlled conditions
This approach could potentially reduce the number of isolation and purification steps, improving overall efficiency.
Reaction Conditions and Parameter Optimization
Solvent Selection
The choice of solvent significantly impacts reaction efficiency. Based on similar synthetic procedures, the following solvents have proven effective:
Temperature Control
Temperature is a critical parameter that affects both reaction rate and selectivity:
- Pyridazinone formation typically requires 80°C for optimal results
- N-alkylation proceeds efficiently at 20-25°C, with heating to 50°C for less reactive substrates
- Triazole introduction generally requires 50-80°C depending on the specific reagents
- Carboxamide formation is typically initiated at 0-5°C and allowed to warm to room temperature
Catalyst Considerations
For certain transformations, catalysts can significantly enhance reaction efficiency:
- Palladium catalysts (e.g., Pd(OH)₂/C or Pd/C) may be employed for certain functionalization reactions
- Lewis acids such as AlCl₃ can facilitate Friedel-Crafts reactions in the preparation of precursors
- Copper catalysts might accelerate certain N-arylation or coupling reactions
Purification and Characterization
Chromatographic Techniques
Purification of the target compound and intermediates typically employs:
Column chromatography using silica gel with appropriate solvent systems:
- For intermediates: Petroleum ether/ethyl acetate mixtures (typically 2:1 to 1:1)
- For more polar compounds: Dichloromethane/methanol gradients
Preparative HPLC for final purification, using:
Recrystallization Methods
For crystalline intermediates and the final compound, recrystallization provides high-purity materials:
Spectroscopic Characterization
Comprehensive characterization of the target compound involves:
¹H NMR spectroscopy, showing characteristic signals for:
- Aromatic protons from both the fluorophenyl and pyridazine rings (δ 7.0-8.5 ppm)
- Triazole protons (typically δ 8.0-9.0 ppm)
- Ethyl linker protons (δ 3.5-4.5 ppm)
- Amide NH signal (broad, δ 8.0-8.5 ppm)
¹³C NMR spectroscopy, confirming:
- Carbonyl signals (δ 160-170 ppm)
- Aromatic and heterocyclic carbon signals (δ 110-155 ppm)
- Ethyl linker carbons (δ 40-50 ppm)
Mass spectrometry:
Alternative Synthetic Approaches
Convergent Synthesis Strategy
A convergent approach may offer advantages for large-scale synthesis:
Microwave-Assisted Synthesis
Microwave irradiation can accelerate several key steps:
- Cyclization reactions to form pyridazine rings
- N-alkylation reactions
- Carboxamide coupling reactions
This approach typically offers:
- Reduced reaction times (from hours to minutes)
- Improved yields
- Higher purity of products
- Lower solvent consumption
Analytical Methods for Quality Control
Purity Assessment
The purity of the final compound can be determined using:
HPLC analysis with suitable detection methods:
- UV detection at 254 and 280 nm
- Photodiode array detection for spectral confirmation
- Minimum purity criterion of 98% for biological studies
Elemental analysis to confirm the elemental composition:
Structural Verification
Comprehensive structural confirmation includes:
2D NMR techniques:
- COSY for proton-proton correlations
- HSQC for direct C-H correlations
- HMBC for long-range C-H correlations to establish connectivity
Single-crystal X-ray diffraction if suitable crystals can be obtained:
Scale-Up Considerations
Process Optimization
For larger-scale preparation, several modifications may be necessary:
- Replacement of chromatographic purification with crystallization and recrystallization
- Adjustment of reaction conditions to use more environmentally friendly solvents
- Implementation of continuous flow processes for critical steps
- Development of telescoping procedures to minimize isolation of intermediates
Q & A
Q. What are the recommended synthetic routes for this compound, and what critical parameters influence yield in multi-step reactions?
The synthesis typically involves sequential coupling and cyclization reactions. A validated approach includes:
- Step 1 : Formation of the pyridazinone core via condensation of 4-fluorophenylacetic acid derivatives with hydrazine hydrate under reflux (ethanol, 80°C) .
- Step 2 : Introduction of the triazole moiety using copper-catalyzed azide-alkyne cycloaddition (CuAAC), optimizing catalyst loading (5-10 mol%) and reaction time (12-24 hrs) .
- Step 3 : Amide coupling via EDCI/HOBt activation, with solvent polarity (DMF vs. DCM) significantly affecting intermediate solubility and yield .
Critical parameters : Temperature control during exothermic steps (e.g., POCl3-mediated reactions), stoichiometric ratios for heterocyclic coupling, and purification via column chromatography (silica gel, gradient elution) .
Q. Which spectroscopic techniques are most effective for characterizing structural integrity, particularly for distinguishing regioisomers?
- 1H/13C NMR : Assign pyridazine and triazole proton environments (e.g., δ 8.2–8.5 ppm for triazole protons vs. δ 7.5–8.0 ppm for pyridazine) .
- 2D NMR (COSY, NOESY) : Resolve overlapping signals in aromatic regions and confirm spatial proximity of substituents .
- X-ray crystallography : Definitive confirmation of regiochemistry, as demonstrated for analogous pyridazine derivatives in Acta Crystallographica .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency between pyridazine and triazole moieties under flow chemistry conditions?
Flow chemistry enables precise control over reaction kinetics:
- Reactor design : Use a packed-bed reactor with immobilized Cu(I) catalysts to enhance recyclability and reduce metal leaching .
- Parameter optimization : Apply Design of Experiments (DoE) to assess residence time (2–10 min), temperature (60–100°C), and reagent stoichiometry (1:1.2 pyridazine:triazole). Real-time monitoring via inline UV-Vis spectroscopy ensures rapid feedback .
- Post-reaction workup : Integrate liquid-liquid separation modules for efficient product isolation, minimizing degradation of acid-labile groups .
Q. What strategies resolve discrepancies between crystallographic data and solution-state NMR observations in conformational analysis?
- Variable-temperature NMR : Probe dynamic behavior (e.g., rotational barriers of the ethyl linker) by analyzing signal coalescence at elevated temperatures (25–80°C) .
- Molecular dynamics (MD) simulations : Compare simulated NMR chemical shifts with experimental data to identify dominant conformers in solution .
- Synchrotron XRD : High-resolution crystallography can detect subtle torsional angles missed in standard XRD, reconciling solid-state vs. solution conformations .
Q. How should researchers address contradictory biological activity data between in vitro kinase assays and cellular models?
- Assay validation : Confirm target engagement in cellular lysates using Western blotting for phosphorylated kinase substrates .
- Solubility/pharmacokinetics : Measure cellular uptake via LC-MS/MS to rule out poor membrane permeability. Adjust formulation using co-solvents (e.g., PEG 400) .
- Metabolite screening : Identify off-target interactions or metabolic inactivation using HPLC-MS metabolite profiling .
Q. Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
